molecular formula C13H18F3N B12104705 (R)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine

(R)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine

Cat. No.: B12104705
M. Wt: 245.28 g/mol
InChI Key: UYCLWAPCXBUSGP-UHFFFAOYSA-N
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Description

®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and ®-4-methylpentan-1-amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-(trifluoromethyl)benzaldehyde with ®-4-methylpentan-1-amine under mild acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of ®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the effects of trifluoromethyl groups on protein-ligand interactions and enzyme activity.

Medicine

In medicinal chemistry, ®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of ®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing hydrophobic interactions. Additionally, the amine group can form hydrogen bonds with active site residues, contributing to the compound’s overall binding strength and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)pentan-1-amine
  • ®-1-(3-chloro-4-(trifluoromethyl)phenyl)pentan-1-amine
  • 1-(3-(trifluoromethyl)phenyl)ethanamine

Uniqueness

®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is unique due to the presence of both a trifluoromethyl group and a methyl group on the pentan-1-amine chain. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds.

Properties

IUPAC Name

4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCLWAPCXBUSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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